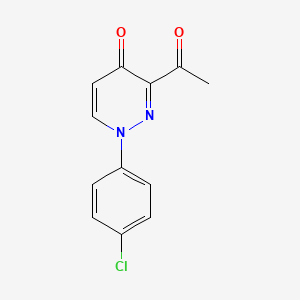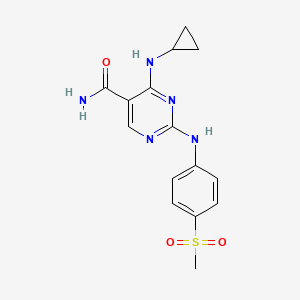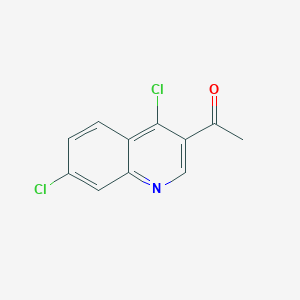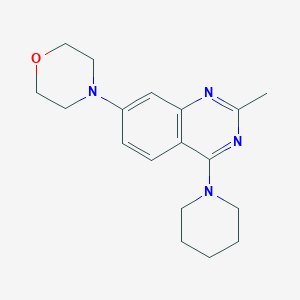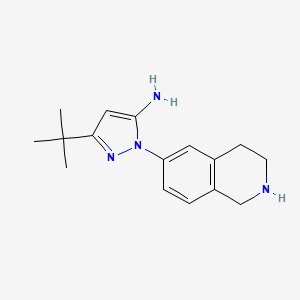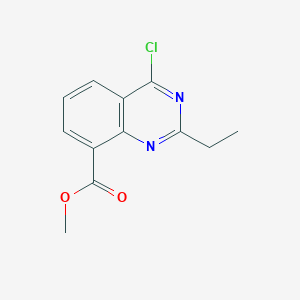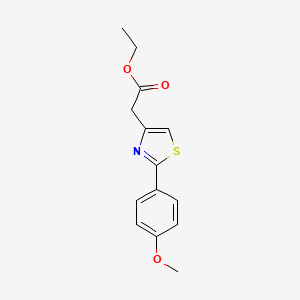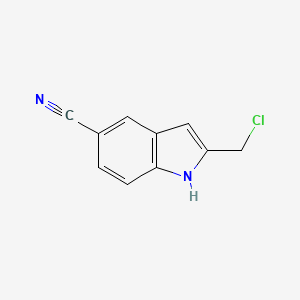
2-(chloromethyl)-1H-indole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(chloromethyl)-1H-indole-5-carbonitrile is a chemical compound that belongs to the indole family, which is a class of heterocyclic aromatic organic compounds. Indoles are widely recognized for their presence in many natural products and pharmaceuticals. The compound this compound is characterized by the presence of a chloromethyl group at the second position and a carbonitrile group at the fifth position of the indole ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-1H-indole-5-carbonitrile typically involves the chloromethylation of 1H-indole-5-carbonitrile. One common method involves the reaction of 1H-indole-5-carbonitrile with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the second position of the indole ring. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the chloromethylation process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-1H-indole-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions to replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
2-(chloromethyl)-1H-indole-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways, such as kinase inhibitors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-1H-indole-5-carbonitrile largely depends on its chemical reactivity and the specific biological targets it interacts with. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The carbonitrile group can also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(chloromethyl)-1H-indole-3-carbonitrile
- 2-(bromomethyl)-1H-indole-5-carbonitrile
- 2-(chloromethyl)-1H-indole-5-carboxaldehyde
Uniqueness
2-(chloromethyl)-1H-indole-5-carbonitrile is unique due to the specific positioning of the chloromethyl and carbonitrile groups on the indole ring. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications. The presence of both electron-withdrawing and electron-donating groups on the indole ring also influences its reactivity and interaction with other molecules, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H7ClN2 |
|---|---|
Molecular Weight |
190.63 g/mol |
IUPAC Name |
2-(chloromethyl)-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C10H7ClN2/c11-5-9-4-8-3-7(6-12)1-2-10(8)13-9/h1-4,13H,5H2 |
InChI Key |
VNOPLMYIICKWSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C=C(N2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B13879170.png)
![ethyl N-[2-amino-4-(pyridin-3-ylmethoxy)phenyl]carbamate](/img/structure/B13879176.png)
